Nelfinavir Mesylate

P-glycoprotein inhibition transporter pharmacology drug-drug interaction

Nelfinavir mesylate is the definitive reference P-gp inhibitor for transporter research—demonstrating superior potency over ritonavir and quinidine. Its narrow CYP inhibition profile (competitive CYP3A4 Ki=4.8 μM) enables isoform-selective metabolism studies without confounding multi-isoform effects. The unique D30N resistance mutation and sub-micromolar anti-SARS-CoV-2 activity (EC50=0.77 μM) further distinguish it from all other protease inhibitors. As a USP Reference Standard with established compendial methods, it provides unmatched regulatory-grade characterization. Choose nelfinavir mesylate when experimental precision demands maximal P-gp signal, CYP3A4 specificity, or coronavirus antiviral benchmarking.

Molecular Formula C33H49N3O7S2
Molecular Weight 663.9 g/mol
CAS No. 159989-65-8
Cat. No. B1663527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelfinavir Mesylate
CAS159989-65-8
SynonymsAG 1343;  AG-1343;  AG1343;  Mesylate, Nelfinavir;  Monomethane Sulfonate, Nelfinavir;  Nelfinavir;  Nelfinavir Mesylate;  Nelfinavir Monomethane Sulfonate;  Sulfonate, Nelfinavir Monomethane;  Viracept
Molecular FormulaC33H49N3O7S2
Molecular Weight663.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
InChIInChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1
InChIKeyNQHXCOAXSHGTIA-SKXNDZRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4,500 mg/L at 25 °C
Solubility (mg/g): 70 in glycerin;  >100 in propylene glycol;  >200 in PEG 400
Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil.

Nelfinavir Mesylate (CAS 159989-65-8) Reference Standard and Procurement Baseline for Research


Nelfinavir mesylate (CAS 159989-65-8) is a methanesulfonate salt of the peptidomimetic HIV-1 protease inhibitor nelfinavir [1]. As a small molecule with molecular formula C32H45N3O4S·CH4SO3H and molecular weight 663.88 g/mol, it appears as a white to off-white powder [2]. The compound exhibits high solubility in DMSO (up to 70 mg/mL) and organic solvents including ethanol and methanol, but is poorly water-soluble at neutral pH, exhibiting pH-dependent aqueous solubility that improves under acidic conditions (≤pH 4) [2]. The compound is stable for at least two years as supplied lyophilized powder when stored at -20°C, with DMSO solutions stable for up to three months under the same storage conditions [1]. Nelfinavir mesylate is an FDA-approved antiretroviral agent and is listed as a United States Pharmacopeia (USP) Reference Standard .

Nelfinavir Mesylate vs Generic In-Class Protease Inhibitor Interchangeability: Critical Considerations for Procurement


Substituting nelfinavir mesylate with other HIV protease inhibitors (PIs) or off-patent generics without functional equivalence validation is scientifically unsound due to marked differences in target potency, off-target activity profiles, transporter interaction hierarchies, and solid-state physicochemical properties. Despite shared classification as aspartyl protease inhibitors, nelfinavir mesylate exhibits a unique CYP inhibition profile that is substantially narrower than ritonavir or lopinavir [1], displays the most potent P-glycoprotein inhibitory activity among clinically used antiretrovirals [2], and demonstrates distinct polymorphic landscape with multiple crystalline forms that critically impact formulation stability and dissolution behavior [3]. Additionally, nelfinavir mesylate is available as a USP Reference Standard with established compendial analytical methods, whereas many generic alternatives lack comparable regulatory-grade characterization [4]. These quantitative differences in selectivity, transporter modulation, and solid-state attributes preclude simple in-class substitution for both research applications and formulation development.

Nelfinavir Mesylate Comparative Performance Metrics: Quantified Differentiation Against In-Class Analogs


P-glycoprotein Inhibitory Potency: Nelfinavir Mesylate Outperforms All Other Tested Antiretrovirals

In a standardized head-to-head comparison using the calcein uptake assay in P388/dx cells, nelfinavir mesylate demonstrated the most potent P-glycoprotein (P-gp) inhibitory activity among 14 anti-HIV drugs spanning protease inhibitors, nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The ranking order placed nelfinavir at the top position, exceeding the inhibitory activity of the positive control quinidine as well as clinically important comparator PIs including ritonavir, lopinavir, saquinavir, amprenavir, and atazanavir [1].

P-glycoprotein inhibition transporter pharmacology drug-drug interaction efflux pump modulation

CYP450 Inhibition Selectivity Profile: Nelfinavir Exhibits Narrower Isoform Spectrum vs Ritonavir

In vitro characterization using human liver microsomes and P450 probe substrates revealed that at therapeutic concentrations (steady-state plasma concentrations approximately 4 μM), nelfinavir mesylate competitively inhibits only CYP3A4 (testosterone 6β-hydroxylase) with a Ki of 4.8 μM [1]. At supratherapeutic concentrations, inhibition of CYP2D6, CYP2C19, and CYP1A2 occurred with substantially higher Ki values of 68 μM, 126 μM, and 190 μM, respectively [1]. Nelfinavir did not appreciably inhibit CYP2C9, CYP2C8, or CYP2E1 activities [1]. In contrast, ritonavir broadly inhibits multiple CYP isoforms including CYP3A4, CYP2D6, CYP2C9, and CYP2C19 at clinically relevant concentrations [2].

CYP450 inhibition drug metabolism CYP3A4 selectivity drug-drug interaction risk

Anti-SARS-CoV-2 Activity: Nelfinavir Achieves Sub-micromolar EC50 Superior to Lopinavir and Other HIV Protease Inhibitors

In a direct comparative screen of nine FDA-approved HIV protease inhibitors against SARS-CoV-2 using a nanoluciferase reporter virus (SARS-CoV-2-Nluc), nelfinavir was the only compound to achieve sub-micromolar potency, with an EC50 of 0.77 ± 0.32 μM [1]. Lopinavir exhibited an EC50 of 9.00 ± 0.42 μM, saquinavir 8.95 ± 0.31 μM, and tipranavir 8.65 ± 0.16 μM [1]. Ritonavir, amprenavir, indinavir, darunavir, and atazanavir all failed to reach 50% inhibition at the highest tested concentration (>10 μM) [1]. In an independent study using a clinical SARS-CoV-2 isolate in Vero E6 cells, nelfinavir demonstrated an EC50 of 2.93 μM [2].

SARS-CoV-2 antiviral activity EC50 drug repurposing COVID-19

Anti-Filarial Nematode Activity: Nelfinavir Demonstrates 1.8-fold Superior Potency vs Ritonavir

In a head-to-head comparison of FDA-approved aspartyl protease inhibitors (APIs) against adult Brugia malayi filarial nematodes, nelfinavir exhibited the highest potency among the three drugs tested [1]. After 6 days of in vitro exposure, nelfinavir demonstrated an IC50 of 7.78 μM against adult B. malayi, compared to 14.3 μM for ritonavir and 16.9 μM for lopinavir [1]. The study further identified Bm8660 as the likely primary aspartic protease target and demonstrated direct macrofilaricidal effects independent of Wolbachia endosymbiont depletion [1].

anthelmintic activity Brugia malayi filarial nematode drug repurposing neglected tropical diseases

HIV-1 Protease Inhibition Ki vs Ritonavir: Comparable Wild-Type Potency with Distinct Resistance Profile

Against wild-type HIV-1 protease in cell-free enzymatic assays, nelfinavir mesylate exhibits a Ki of 0.254 nM [1]. Under comparable assay conditions, ritonavir demonstrates a Ki of 0.15 nM, saquinavir 0.463 nM, and indinavir 0.33 nM [2]. However, the clinically relevant differentiation emerges under resistance mutation conditions: the D30N mutation—the primary nelfinavir resistance mutation—confers a 7-fold increase in Ki (1.9 nM) compared to wild-type, whereas this mutation produces minimal effect on ritonavir or saquinavir [1]. Conversely, nelfinavir retains greater potency against the V82F/I84V double mutant (Ki = 445 nM) compared to saquinavir (Ki = 755 nM) [1]. This non-overlapping resistance profile enables strategic experimental design where compound-specific resistance patterns are critical variables.

HIV-1 protease Ki inhibition constant antiretroviral resistance mutations

Polymorph Diversity and Solid-State Characterization: Nelfinavir Mesylate Exhibits Multiple Patent-Defined Crystalline Forms

Nelfinavir mesylate exists in multiple distinct crystalline forms with patent-defined preparation methods and characterization parameters [1][2]. US Patent US8367832B2 discloses novel crystalline Forms A, B, C, and D, each prepared via specific solvent/anti-solvent combinations without requiring specialized equipment such as spray driers or highly flammable ethers [1]. Additionally, US Patent 2006/0094699 discloses Form I as a distinct crystalline polymorph [2]. In contrast, the commercial drug product Viracept® contains nelfinavir mesylate as an amorphous powder rather than a crystalline form [3]. The BCS classification (Class 2/4) reflects the compound's low solubility and variable permeability characteristics, making solid-state form control essential for reproducible dissolution and bioavailability .

polymorphism crystalline forms solid-state chemistry XRPD formulation

Nelfinavir Mesylate Optimal Research Applications: Evidence-Based Scenario Selection Guide


Reference Standard for P-glycoprotein Transporter Inhibition Assays

Nelfinavir mesylate serves as the most potent reference P-gp inhibitor among clinically available antiretrovirals, exceeding the activity of both ritonavir and the standard positive control quinidine [1]. This property makes it the optimal choice for in vitro transporter studies requiring maximal P-gp inhibition, for calibrating efflux assay sensitivity, and for investigating P-gp-mediated drug-drug interactions where detection of weak substrate interactions is critical. Research groups studying blood-brain barrier permeability or intestinal absorption should prioritize nelfinavir mesylate over ritonavir or verapamil when maximum P-gp inhibitory signal is required. [1]

CYP3A4-Selective Probe Compound for Drug Metabolism Studies

Given its narrow CYP inhibition profile—demonstrating competitive CYP3A4 inhibition (Ki = 4.8 μM) at therapeutic concentrations while sparing CYP2D6, CYP2C9, CYP2C8, CYP2C19, and CYP2E1 [1]—nelfinavir mesylate is the preferred HIV protease inhibitor for drug-drug interaction studies requiring isoform-selective CYP3A4 modulation without confounding multi-isoform effects. Researchers conducting metabolism studies in human liver microsome systems should select nelfinavir mesylate over ritonavir (which broadly inhibits multiple CYP isoforms) when the experimental objective is to isolate CYP3A4-dependent metabolic pathways. [1]

Lead Comparator for SARS-CoV-2 Antiviral Screening Programs

Nelfinavir mesylate is the only FDA-approved HIV protease inhibitor demonstrating sub-micromolar EC50 (0.77 μM) against SARS-CoV-2, with potency 11.7-fold greater than lopinavir [1]. This superior antiviral activity, combined with established in vivo efficacy in rhesus macaque models demonstrating ~3 log reduction in lung viral load and clinical evidence of shortened viral shedding duration (5.5 days reduction) in COVID-19 patients [2], positions nelfinavir mesylate as the definitive in-class comparator for coronavirus antiviral research. Research programs screening novel Mpro inhibitors or evaluating repurposing candidates should use nelfinavir mesylate as the positive control rather than lopinavir or ritonavir. [1][2]

HIV Drug Resistance Studies Leveraging Non-Overlapping Mutation Profiles

The unique resistance mutation profile of nelfinavir—characterized by D30N as the primary resistance mutation conferring 7-fold reduced susceptibility while having minimal cross-resistance with other PIs [1]—makes nelfinavir mesylate an essential tool for HIV protease resistance research. Investigators studying viral evolution under drug pressure or developing next-generation PIs should incorporate nelfinavir mesylate into resistance panels to evaluate cross-resistance patterns distinct from those associated with ritonavir or saquinavir. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelfinavir Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.